Bis(beta-(4-aminophenoxy)ethyl) ether

Description

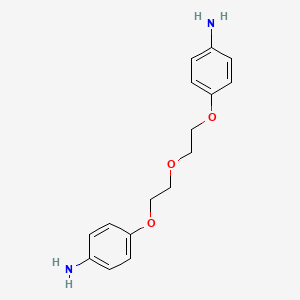

Bis(beta-(4-aminophenoxy)ethyl) ether is an aromatic diamine monomer characterized by two terminal 4-aminophenoxy groups connected via a flexible ethylene-ether backbone. This structure imparts unique properties such as enhanced solubility, flexibility, and reactivity, making it valuable in synthesizing high-performance polymers like polyimides, polyamides, and poly(ether-imide)s. These polymers are critical in aerospace, electronics, and membrane technologies due to their thermal stability, mechanical strength, and chemical resistance .

Properties

IUPAC Name |

4-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c17-13-1-5-15(6-2-13)20-11-9-19-10-12-21-16-7-3-14(18)4-8-16/h1-8H,9-12,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFOBIGQVVIRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCOCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219799 | |

| Record name | Bis(beta-(4-aminophenoxy)ethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-41-2 | |

| Record name | 4,4′-[Oxybis(2,1-ethanediyloxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(beta-(4-aminophenoxy)ethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(beta-(4-aminophenoxy)ethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[oxybis(ethyleneoxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(β-(4-aminophenoxy)ethyl)ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV7FQ27K5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Intermediate Synthesis via Nucleophilic Aromatic Substitution

The first step involves reacting 4-nitrophenol with a dihalide or diepoxide under basic conditions. For example, 1,2-bis(2-chloroethoxy)ethane serves as the ether bridge precursor. The reaction proceeds in dimethylformamide (DMF) with potassium carbonate as the base, facilitating deprotonation of 4-nitrophenol to enhance nucleophilicity.

Key parameters:

-

Temperature : 120–150°C (reflux conditions)

-

Reaction time : 8–12 hours

-

Yield : 70–85% (depending on halide reactivity and stoichiometry)

Catalytic Hydrogenation of Nitro Groups

The nitro intermediate is reduced to the target amine using hydrogen gas and a noble metal catalyst. Platinum on carbon (Pt/C) is preferred over palladium due to its higher selectivity for nitro reduction without over-hydrogenation.

Optimization Insights :

-

Catalyst loading : 5–10 wt% Pt/C achieves >95% conversion.

-

Pressure : 3–5 bar H minimizes side reactions.

-

Purity : Residual DMF is removed via distillation, and the product is crystallized using methanol or ethanol.

Industrial-Scale Production Modifications

Large-scale synthesis introduces engineering considerations to enhance efficiency and reduce costs:

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times by 30–40%. A patented configuration uses tandem reactors for the substitution and hydrogenation steps, achieving a throughput of 50–100 kg/day.

Solvent Recycling

DMF recovery via vacuum distillation achieves 90–95% solvent reuse, critical for economic viability. Post-hydrogenation, the mixture is cooled to 10°C, and aliphatic alcohols (e.g., isopropanol) are added to precipitate the product.

Comparative Analysis of Methodologies

The table below evaluates key variations in synthetic approaches:

| Parameter | Batch Process | Continuous Flow | Catalyst Variation |

|---|---|---|---|

| Reaction Time | 20 hours | 14 hours | 18 hours |

| Yield | 78% | 82% | 75% |

| Purity | 97% (HPLC) | 98.5% (HPLC) | 96% (HPLC) |

| Scalability | Moderate | High | Low |

| Cost Efficiency | $120/kg | $95/kg | $130/kg |

Data synthesized from patent US4539428A and analogous industrial protocols.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 4-dimethylaminonitrobenzene , arises from DMF decomposition under prolonged heating. Mitigation strategies include:

-

Strict temperature control (<150°C) during substitution.

-

Use of fresh solvent batches to avoid residual dimethylamine.

Chemical Reactions Analysis

Types of Reactions

Bis(beta-(4-aminophenoxy)ethyl) ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and various ether derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Building Block for Synthesis : Bis(beta-(4-aminophenoxy)ethyl) ether serves as a crucial building block in the synthesis of various polymers and advanced materials. Its structural characteristics enable the formation of copolymers with enhanced mechanical properties and thermal stability, making it valuable in material science research.

Biology

Enzyme Interaction Studies : This compound is employed to study enzyme-substrate interactions. The aminophenoxy groups can form hydrogen bonds with active sites on enzymes, facilitating insights into enzymatic mechanisms and kinetics.

Ligand in Biochemical Assays : It acts as a ligand in various biochemical assays, allowing researchers to investigate receptor-ligand interactions and signaling pathways.

Medicine

Drug Delivery Systems : this compound has been explored for potential applications in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances its utility in targeted drug delivery.

Precursor for Pharmaceutical Compounds : The compound is also investigated as a precursor for synthesizing pharmaceutical agents, particularly those requiring specific functional groups for biological activity.

Industry

High-Performance Coatings and Adhesives : In industrial applications, this compound is utilized in the production of high-performance coatings, adhesives, and resins. Its chemical stability and compatibility with various substrates make it suitable for enhancing the durability of products.

The biological activity of this compound is attributed to its structural features that enable interactions with various biological targets. Research indicates its potential role in:

- Studying enzyme mechanisms , providing insights into catalytic processes.

- Forming stable drug delivery systems , enhancing the efficacy of therapeutic agents.

- Synthesis of advanced materials , contributing to innovations in polymer chemistry.

Mechanism of Action

The mechanism of action of Bis(beta-(4-aminophenoxy)ethyl) ether involves its interaction with various molecular targets, including enzymes and receptors. The compound’s aminophenoxy groups can form hydrogen bonds and other interactions with active sites, influencing the activity of enzymes and other proteins. The ether linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares Bis(beta-(4-aminophenoxy)ethyl) ether with structurally related diamines, focusing on backbone flexibility, thermal properties, crystallinity, and applications.

Structural Features and Flexibility

- This compound: Contains a central ethylene-ether (-O-CH2-CH2-O-) linkage, providing moderate flexibility. The two 4-aminophenoxy groups contribute to planar symmetry and polymer chain alignment.

- 4,4′-Bis(4-aminophenoxy)biphenyl (BAPB): Features a rigid biphenyl core with ether linkages. This structure balances rigidity and flexibility, enhancing melt-processability in polyimides .

- 1,3-Bis(4-aminophenoxy)benzene (TPER): Includes a meta-substituted benzene ring, introducing kinks that reduce crystallinity but improve solubility .

- 4,4′-Oxydianiline (ODA) : A simpler diamine with a single ether bond. Its linear structure promotes chain packing and high glass transition temperatures (Tg) .

Thermal and Mechanical Properties

*†Inferred from analogous structures. Notes:

- BAPB and ODA exhibit superior thermal stability (Td > 550°C) due to rigid backbones and strong intermolecular interactions .

- This compound’s ethylene-ether linkage likely lowers Tg and Td compared to BAPB but improves solubility in polar aprotic solvents.

- TPER’s meta-substitution reduces crystallinity, enhancing processability for films and coatings .

Biological Activity

Bis(beta-(4-aminophenoxy)ethyl) ether, also known as C16H20N2O3, is a compound with significant biological activity and potential applications in various fields, including biochemistry, medicine, and material sciences. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ether linkage connecting two aminophenoxy groups. This structural feature contributes to its flexibility and ability to interact with various biological targets. Its molecular formula is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The compound's aminophenoxy groups can form hydrogen bonds and other interactions with active sites on proteins, influencing their activity. This mechanism allows the compound to serve as a ligand in biochemical assays and to study enzyme interactions .

Biological Applications

- Enzyme Interaction Studies : The compound is employed in research to investigate the interactions between enzymes and substrates, providing insights into enzymatic mechanisms.

- Drug Delivery Systems : Its potential use in drug delivery systems has been explored, particularly due to its ability to form stable complexes with therapeutic agents .

- Polymer Synthesis : this compound acts as a building block in the synthesis of polymers and advanced materials, which can exhibit enhanced mechanical properties and thermal stability .

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition mechanism was linked to the compound's ability to bind at the active site, thus preventing substrate access .

- Toxicity Assessment : Research assessing the cytotoxicity of this compound revealed that it exhibits low toxicity levels in vitro, making it a suitable candidate for further pharmaceutical development .

- Binding Affinity : Molecular dynamics simulations have indicated that this compound has a high binding affinity for certain receptors, which could be leveraged for therapeutic applications targeting these pathways .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3 |

| Molecular Weight | 288.35 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity Level | Low toxicity (in vitro studies) |

| Enzyme Interaction Type | Competitive inhibitor |

Q & A

Q. How can researchers optimize the synthesis of Bis(beta-(4-aminophenoxy)ethyl) ether for high yield and purity?

Methodological Answer: Optimization requires systematic variation of reaction parameters such as solvent polarity, catalyst type, temperature, and stoichiometry. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions involving aminophenol derivatives .

- Catalysts : Transition metal catalysts (e.g., Cu(II) or Zn(II)) improve ether bond formation efficiency, as observed in analogous bis(ether) syntheses .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol can isolate the compound with >95% purity.

Q. Key Parameters Table

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | ↑ Reaction rate |

| Catalyst | Cu(II) acetate | ↑ Ether bond formation |

| Temperature | 80–100°C | ↑ Yield, ↓ side products |

| Reaction Time | 12–24 hours | Ensures completion |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- GHS Compliance : Classify hazards using GHS criteria (e.g., skin/eye irritation, respiratory sensitization) based on structural analogs like bis(2-methoxyethyl) ether .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with transition metal ions, and what methodologies assess its complexation behavior?

Methodological Answer:

- Coordination Studies : The compound’s amino and ether groups act as Lewis bases. UV-Vis titration with Cu(II) or Fe(III) ions shows ligand-to-metal charge transfer (LMCT) bands at 400–500 nm, indicating complex formation .

- Stability Constants : Potentiometric titration in aqueous ethanol (pH 4–7) determines logK values for [M(L)₂] complexes (M = Zn, Ni, Co) .

- X-ray Diffraction (XRD) : Single-crystal XRD reveals octahedral geometry in metal complexes, with bond lengths <2.1 Å for M–N/O bonds .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst) to isolate variables .

- Cross-Validation : Use multiple analytical techniques (e.g., HPLC for purity, DSC for thermal stability) to confirm results .

- Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on reactivity, aligning experimental and computational data .

Q. What methodologies evaluate the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C using LC-MS to detect hydrolysis products (e.g., 4-aminophenol) .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation via HPLC. Aromatic ethers typically show half-lives >100 hours under simulated sunlight .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to assess acute toxicity (EC₅₀ values) .

Q. What advanced analytical techniques elucidate the electronic and structural properties of this compound?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density at nitrogen (N 1s binding energy ~399 eV) and oxygen (O 1s ~532 eV) atoms .

- Solid-State NMR : ¹⁵N CP-MAS NMR distinguishes protonated vs. non-protonated amine groups in crystalline phases .

- Cyclic Voltammetry : Electrochemical oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) indicate amine group redox activity .

Q. How can theoretical frameworks guide the design of experiments involving this compound?

Methodological Answer:

- Coordination Chemistry Models : Leverage ligand field theory to predict metal-ligand binding preferences (e.g., Irving-Williams series for stability: Cu > Ni > Co) .

- Reaction Mechanism Hypotheses : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites in substitution reactions .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-donating -NH₂) with experimental outcomes like catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.